molecular formula C22H20N4O3 B10987447 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide

Cat. No.: B10987447
M. Wt: 388.4 g/mol
InChI Key: JGFQSNYVFYAGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and quinoline moieties can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions can be facilitated by strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole and quinoline derivatives.

    Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of anticancer or antimicrobial drugs.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and quinoline moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptamine and serotonin, which also contain the indole moiety.

    Quinoline Derivatives: Compounds like quinine and chloroquine, which feature the quinoline structure.

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide is unique due to the combination of both indole and quinoline moieties in a single molecule. This dual presence can confer unique biological activities and make the compound a valuable tool in various research fields.

Biological Activity

The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide , with the CAS number 1574397-44-6 , is a synthetic derivative that combines structural features of indole and quinoline. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1574397-44-6
Molecular FormulaC22H20N4O3
Molecular Weight388.4 g/mol

The compound consists of an indole moiety linked to a quinoline structure, which may contribute to its diverse biological activities. The presence of the acetylamino group enhances its pharmacological potential by influencing solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds containing indole and quinoline derivatives exhibit significant anticancer activity. The compound in focus has been shown to inhibit various cancer cell lines, including breast and colon cancer cells. For instance, a study demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Kinases : It has been found to inhibit specific kinases involved in cancer cell proliferation.
  • Modulation of Gene Expression : The compound may alter the expression of genes associated with cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cell lines.
    • Results : The compound showed IC50 values indicating significant cytotoxicity at low concentrations.
    • : Suggests potential as a therapeutic agent in breast cancer treatment.
  • Study on Colon Cancer Cells :
    • Objective : To assess the apoptotic effects on HT-29 cell lines.
    • Results : Flow cytometry analysis revealed increased apoptosis rates upon treatment.
    • : Indicates promising anticancer properties worthy of further exploration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
Indole-3-acetic acidPlant hormoneKnown for growth regulation in plants
TryptophanEssential amino acidPrecursor to serotonin
Lysergic acid diethylamidePsychoactive compoundNotable for its hallucinogenic properties
This compoundContains quinolineCombines properties of both indole and quinoline

This table highlights the distinctiveness of the target compound in terms of its structural complexity and potential applications.

Q & A

Q. Basic Synthesis Strategies

Q. Q: What are the recommended synthetic routes for 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide?

A: Synthesis typically involves multi-step organic reactions, starting with the functionalization of the indole and quinoline cores. Key steps include:

  • Acetylation : Introducing the acetyl group to the indole nitrogen using acetic anhydride under reflux conditions .
  • Coupling : Amide bond formation between the modified indole and quinoline moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol) to isolate the final product.
    Reaction yields depend on precise temperature control (e.g., 0–5°C for sensitive intermediates) and inert atmospheres to prevent oxidation .

Q. Advanced: Optimizing Reaction Conditions

Q. Q: How can researchers optimize reaction conditions to improve yield and purity?

A: Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene may reduce side reactions in aromatic substitutions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, with ligand screening (e.g., XPhos) to improve efficiency .
  • In-line monitoring : Use HPLC or TLC to track reaction progress and identify quenching points to minimize byproducts .

Q. Basic Characterization Techniques

Q. Q: What analytical methods are critical for confirming the structure and purity of this compound?

A: Essential techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyquinoline protons at δ 3.8–4.2 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 434.1628) and rule out impurities .
  • Melting point analysis : Sharp melting points (>200°C) indicate high crystallinity .

Q. Advanced: Validating Analytical Methods

Q. Q: How can researchers validate analytical methods for this compound in complex matrices?

A: Validation requires:

  • Linearity studies : Calibration curves (R² > 0.99) across concentrations (0.1–100 µg/mL) using HPLC-UV .
  • Recovery assays : Spike-and-recovery tests in biological matrices (e.g., plasma) to assess extraction efficiency (>85%) .
  • Inter-laboratory reproducibility : Cross-validate NMR assignments with independent labs to resolve spectral ambiguities .

Q. Basic Biological Activity Profiling

Q. Q: What preliminary assays are used to evaluate this compound’s biological activity?

A: Initial screens include:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) at 10 µM to identify IC₅₀ values .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .
  • Solubility studies : Use PBS or DMSO to determine bioavailability thresholds .

Q. Advanced: Resolving Contradictory Bioactivity Data

Q. Q: How should researchers address conflicting results in kinase inhibition assays?

A: Contradictions may arise from assay conditions. Mitigation strategies include:

  • ATP concentration standardization : Ensure uniform ATP levels (1 mM) to avoid false negatives .
  • Off-target profiling : Use proteome-wide kinase panels (e.g., KinomeScan) to identify non-specific binding .
  • Structural analysis : Compare X-ray crystallography data with known inhibitors to rationalize selectivity .

Q. Advanced: Structure-Activity Relationship (SAR) Studies

Q. Q: What methodologies support SAR exploration for this compound?

A: Key approaches:

  • Analog synthesis : Modify the methoxy group on quinoline or acetylamino on indole to assess pharmacophore contributions .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity computationally .

Q. Data Interpretation: Handling Spectral Anomalies

Q. Q: How should researchers interpret unexpected signals in NMR or MS data?

A:

  • Impurity identification : Compare MS/MS fragmentation patterns with known byproducts (e.g., deacetylated derivatives) .
  • Dynamic NMR : Variable-temperature ¹H NMR to detect conformational exchange broadening .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping carbon signals .

Q. Pharmacological Mechanism Elucidation

Q. Q: What advanced techniques elucidate this compound’s mechanism of action?

A:

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .
  • CRISPR-Cas9 knockouts : Validate target specificity using gene-edited cell lines .
  • Metabolomics : LC-MS profiling to identify downstream metabolic pathway alterations .

Q. Reproducibility in Multi-Step Synthesis

Q. Q: How can researchers ensure reproducibility across labs for multi-step syntheses?

A:

  • Detailed SOPs : Document reaction parameters (e.g., stirring speed, degassing cycles) .
  • Intermediate characterization : Share NMR and HPLC data for all intermediates via open-access platforms .
  • Round-robin testing : Collaborate with external labs to benchmark yields and purity .

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(7-methoxyquinolin-3-yl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-14(27)24-19-4-3-5-21-18(19)8-9-26(21)13-22(28)25-16-10-15-6-7-17(29-2)11-20(15)23-12-16/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

JGFQSNYVFYAGJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.